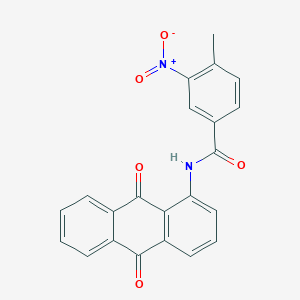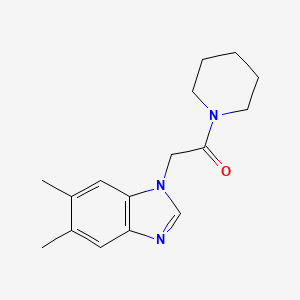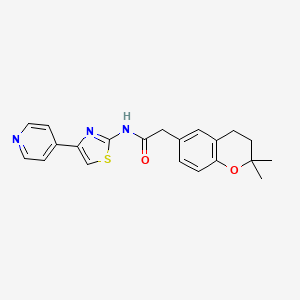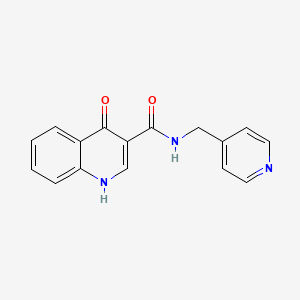![molecular formula C20H17N3O2 B10980678 N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10980678.png)
N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, in particular, combines the indole and pyrrole moieties, which are known for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrrole moiety can be introduced through a separate reaction involving the condensation of an amine with a diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine: Another compound with a pyrrole moiety, known for its kinase inhibitory activity.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl): A compound with both pyrrole and indole rings, studied for its anticancer properties.
Uniqueness
N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its specific combination of the indole and pyrrole moieties, which confer distinct biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3-methoxy-4-pyrrol-1-ylphenyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-25-19-13-16(6-7-18(19)23-10-2-3-11-23)22-20(24)15-5-4-14-8-9-21-17(14)12-15/h2-13,21H,1H3,(H,22,24) |
InChI Key |
FBWKBRYVSLTKJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980596.png)

![N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10980609.png)
![N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980610.png)

![6-Tert-butyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10980623.png)
methanone](/img/structure/B10980629.png)



![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10980650.png)
![4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10980657.png)
![2-[2-(diphenylmethyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B10980666.png)

